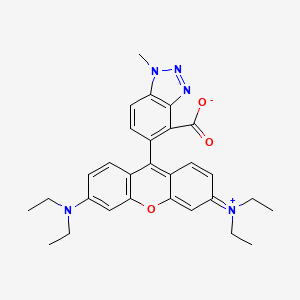

Diaminorhodamine-M triazole

Description

Diaminorhodamine-M triazole (CAS: 261351-47-7) is a fluorescent xanthylium-based compound with the molecular formula C₂₉H₃₁N₅O₃ and a molecular weight of 497.6 g/mol . It is structurally characterized by a rhodamine core modified with diethylamino groups and a benzotriazole-carboxylate substituent, forming an intramolecular salt. This compound is synthesized as a nitric oxide (NO) probe (DAR-M), leveraging its fluorescence properties for selective detection in biological systems. Key features include:

- Purity: ≥98% (confirmed by ¹H-NMR).

- Appearance: Deep purple powder.

- Solubility and Stability: Stable in DMSO; long-term storage at -20°C (stable for ≥2 years).

- Hazard Profile: Non-dangerous for transport but carries warnings for skin/eye irritation (H315-H319-H335) .

Its InChI Key (AAMLXWSFNKOTDW-UHFFFAOYSA-N) and NMR-validated structure ensure precise identification. Applications span fluorescence imaging and chemical sensing, with references to studies by H. Kojima in Analytical Chemistry and Advanced Materials .

Properties

IUPAC Name |

5-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-1-methylbenzotriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N5O3/c1-6-33(7-2)18-10-12-20-24(16-18)37-25-17-19(34(8-3)9-4)11-13-21(25)26(20)22-14-15-23-28(27(22)29(35)36)30-31-32(23)5/h10-17H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMLXWSFNKOTDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C5=C(C=C4)N(N=N5)C)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diaminorhodamine-M triazole typically involves the formation of the triazole ring through cycloaddition reactions. One common method is the [3+2] cycloaddition of azides and alkynes, which can be catalyzed by copper or ruthenium. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reactions are carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as batch or flow reactors. These methods ensure the efficient and consistent production of the compound while maintaining high purity levels. The use of metal-free and halogen-free methods is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Diaminorhodamine-M triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different fluorescent products, which are useful in detecting reactive oxygen species.

Reduction: It can be reduced under specific conditions to yield non-fluorescent derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and singlet oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various fluorescent derivatives, which are valuable in biological imaging and detection applications .

Scientific Research Applications

Diaminorhodamine-M triazole has a wide range of scientific research applications:

Chemistry: It is used as a fluorescent probe for detecting nitric oxide and other reactive species.

Biology: The compound is employed in cellular imaging to study the production and localization of nitric oxide within cells.

Industry: The compound is used in the development of sensors and diagnostic tools for detecting environmental pollutants and biological markers

Mechanism of Action

The mechanism of action of Diaminorhodamine-M triazole involves its ability to react with nitric oxide to form a fluorescent triazole derivative. This reaction is highly specific and allows for the precise detection and quantification of nitric oxide in various biological and environmental samples. The molecular targets include nitric oxide and other reactive nitrogen species, and the pathways involved are primarily related to the formation of the triazole ring and subsequent fluorescence emission .

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence focuses solely on Diaminorhodamine-M triazole, comparative analysis with analogous rhodamine derivatives requires extrapolation from general literature. Below is a synthesized comparison based on structural and functional analogs (e.g., rhodamine B, rhodamine 6G, and other triazole-modified probes):

Key Differentiators:

Functional Specificity: Unlike rhodamine B/6G (general fluorophores), this compound is engineered for NO detection, with a benzotriazole-carboxylate group enhancing target selectivity .

Stability : Its intramolecular salt structure and DMSO compatibility offer advantages over conventional rhodamines, which degrade in aqueous or light-exposed conditions.

Toxicity : While still an irritant, its hazard profile is less severe than rhodamine B, which is toxic upon ingestion.

Biological Activity

Diaminorhodamine-M triazole is a compound belonging to the class of 1,2,4-triazole derivatives, which have garnered significant attention due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies from recent research.

Synthesis and Structure

This compound is synthesized through a multi-step process involving the reaction of rhodamine derivatives with triazole moieties. The structural characteristics of this compound include:

- Triazole Ring : A five-membered ring containing three nitrogen atoms, which enhances its biological activity.

- Rhodamine Core : Known for its fluorescent properties, which can be utilized in biological imaging.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate the efficacy of the compound against different bacterial strains.

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 25 | Moderate |

| Escherichia coli | 50 | Low |

| Candida albicans | 12.5 | High |

The compound exhibited potent activity against Candida albicans, with an MIC of 12.5 µg/mL, significantly lower than that of other tested strains .

Anti-inflammatory Activity

This compound has also shown promising anti-inflammatory effects. In vitro studies on peripheral blood mononuclear cells (PBMC) demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Cytokine Inhibition : At a concentration of 50 µg/mL, TNF-α production was inhibited by approximately 60%, indicating strong anti-inflammatory potential .

Anticancer Activity

The anticancer properties of this compound were evaluated in various cancer cell lines. The compound demonstrated cytotoxic effects, with IC50 values indicating its potency in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | High |

| MCF-7 (Breast Cancer) | 20 | Moderate |

These results suggest that this compound could be a candidate for further development as an anticancer agent .

Study 1: Evaluation of Antimicrobial Properties

In a study assessing the antimicrobial efficacy of various 1,2,4-triazole derivatives, this compound was found to be particularly effective against drug-resistant strains. The study utilized both agar disc diffusion and broth microdilution methods to determine its antimicrobial spectrum and potency .

Study 2: Assessment of Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in a model of acute inflammation. The compound was administered to mice subjected to lipopolysaccharide (LPS) induction. Results indicated a significant reduction in inflammatory markers compared to control groups .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

Q & A

Q. How can conflicting results in triazole derivative toxicity studies (e.g., in vitro vs. in vivo) be reconciled?

- Methodological Answer : Interspecies metabolic differences (e.g., cytochrome P450 activity) explain discrepancies. Microsomal stability assays (e.g., liver S9 fractions) predict in vivo metabolism. Toxicogenomics identifies gene expression changes linked to hepatotoxicity, while physiologically based pharmacokinetic (PBPK) models extrapolate human toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.